molecular formula C29H22N2O7S B14103084 ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate

ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate

Cat. No.: B14103084
M. Wt: 542.6 g/mol
InChI Key: FUEUUKJKFKAKSM-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives, chromeno[2,3-c]pyrrole intermediates, and benzothiazole carboxylates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Materials Science: The unique structure of this compound may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s action.

Comparison with Similar Compounds

Ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: 3,4-Dimethoxyphenethylamine, 3,4-Dimethoxyphenylacetic acid, 3,4-Dimethoxyphenylacetonitrile.

    Uniqueness: The combination of functional groups and the specific arrangement of atoms in this compound give it unique chemical and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C29H22N2O7S

Molecular Weight

542.6 g/mol

IUPAC Name

ethyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C29H22N2O7S/c1-4-37-28(34)16-9-11-18-22(14-16)39-29(30-18)31-24(15-10-12-20(35-2)21(13-15)36-3)23-25(32)17-7-5-6-8-19(17)38-26(23)27(31)33/h5-14,24H,4H2,1-3H3

InChI Key

FUEUUKJKFKAKSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

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